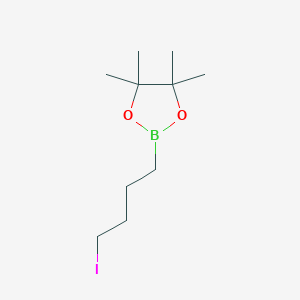
2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan
Übersicht
Beschreibung
2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C10H20BIO2 and its molecular weight is 309.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung ist ein wertvolles Reagenz in der organischen Synthese, insbesondere bei der Herstellung von Phosphoniumsalzen. Es wird zur Synthese von Tricyclohexyl(acetoxybutyl)phosphoniumiodid und Tri-n-hexyl(acetoxybutyl)phosphoniumiodid verwendet . Diese Salze sind Zwischenprodukte in verschiedenen organischen Reaktionen, einschließlich der Wittig-Reaktion, die für die Bildung von Kohlenstoff-Kohlenstoff-Doppelbindungen von entscheidender Bedeutung ist.
Analytische Chemie
In der analytischen Chemie kann es aufgrund seiner gut definierten Struktur und Stabilität als Standard oder Referenzverbindung verwendet werden. Es kann bei der Kalibrierung von Instrumenten oder bei der Entwicklung neuer analytischer Methoden helfen .
Biologische Aktivität
2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C10H20BIO2
- Molecular Weight : 292.08 g/mol
- CAS Number : 124215-50-5
Biological Activity Overview
The biological activity of 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily revolves around its role as a boronic acid derivative. Boron compounds are known for their diverse biological effects, particularly in the fields of cancer therapy and drug delivery systems.
- Inhibition of Enzymatic Activity : Boron compounds can act as inhibitors of proteasomes and other enzymes involved in cellular signaling pathways. This inhibition can lead to apoptosis in cancer cells.
- Targeting Cancer Cells : The compound has shown potential in selectively targeting cancerous cells due to its structural properties that allow for enhanced permeability and retention (EPR) effect in tumors.
- Antimicrobial Properties : Some studies suggest that boron compounds exhibit antimicrobial activities against various pathogens.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various boron compounds including 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Concentration Range : 0.1 µM to 10 µM.
- Findings : The compound exhibited significant cytotoxicity against all tested cell lines with an IC50 value ranging from 2 to 5 µM.
Study 2: Mechanistic Insights
Research published in Bioorganic & Medicinal Chemistry Letters explored the mechanism by which this compound induces apoptosis:
- Methodology : Flow cytometry was used to analyze cell cycle progression and apoptosis.
- Results : Induction of G0/G1 phase arrest followed by increased sub-G1 population indicated apoptotic cell death.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H20BIO2 |
| Molecular Weight | 292.08 g/mol |
| CAS Number | 124215-50-5 |
| IC50 (MCF-7) | 3 µM |
| IC50 (HeLa) | 4 µM |
| IC50 (A549) | 2 µM |
Eigenschaften
IUPAC Name |
2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BIO2/c1-9(2)10(3,4)14-11(13-9)7-5-6-8-12/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNVPKWJELUHJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














